molecular formula C16H21BClF3O4 B14783013 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14783013
M. Wt: 380.6 g/mol
InChI Key: WWGAZEQTPSTXGR-UHFFFAOYSA-N
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Description

2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorinated, ethoxymethoxy, and trifluoromethylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a halogenated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic esters with halogenated aromatics under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can interact with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester with a trifluoromethylated aromatic ring. This structure imparts enhanced stability and reactivity, making it particularly useful in advanced synthetic applications and materials science.

Properties

Molecular Formula

C16H21BClF3O4

Molecular Weight

380.6 g/mol

IUPAC Name

2-[2-chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H21BClF3O4/c1-6-22-9-23-12-8-10(16(19,20)21)7-11(18)13(12)17-24-14(2,3)15(4,5)25-17/h7-8H,6,9H2,1-5H3

InChI Key

WWGAZEQTPSTXGR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)OCOCC

Origin of Product

United States

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